

# Mechanism of Action (MoA) and Preclinical Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

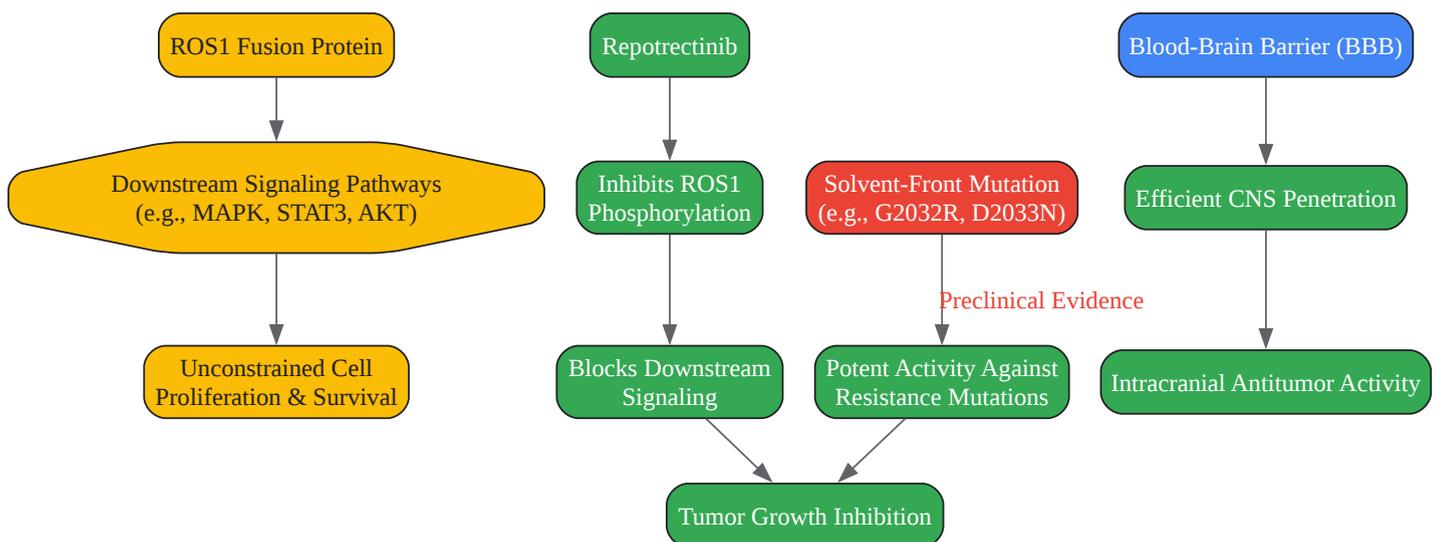
## Compound Focus: Repotrectinib

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**Repotrectinib** is designed as a next-generation tyrosine kinase inhibitor (TKI) with a specific structure to overcome key clinical challenges. The diagram below illustrates its core mechanism and primary experimental findings from preclinical studies.



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Diagram summarizing **repotrectinib**'s mechanism of action and key preclinical findings.

Supporting data for the mechanisms above are detailed in the tables below.

**Table 1: Key Preclinical Efficacy Findings from Patient-Derived Models [1]**

Preclinical Model	Genetic Context	Key Finding	Experimental Detail
<b>YU1078 PDC/PDX</b>	Treatment-naïve; CD74-ROS1	Potent tumor growth inhibition superior to crizotinib, ceritinib, and entrectinib.	<i>In vivo</i> : Subcutaneous implantation in mice; tumor volume measurement.
<b>YU1079 PDC/PDX</b>	Crizotinib-resistant; CD74-ROS1 G2032R	Selective and potent activity against the ROS1 G2032R solvent-front mutation.	<i>In vitro</i> : Cell proliferation assay (Cell Titer Glo). <i>In vivo</i> : Xenograft model.
<b>YU1078 Intracranial Model</b>	Treatment-naïve; CD74-ROS1	Profound intracranial anti-tumor activity and efficient BBB penetration.	<i>In vivo</i> : Stereotactic implantation of luciferase-tagged cells into mouse brain.

**Table 2: Repotrectinib's Activity Against ROS1 Resistance Mutations [2] [1] [3]**

Resistance Mutation	Significance	Preclinical/Clinical Evidence for Repotrectinib Activity
<b>G2032R</b>	Most common solvent-front mutation; confers resistance to crizotinib.	Potent inhibitory activity demonstrated in PDC/PDX models (YU1079) and in patients from TRIDENT-1 trial (59% ORR).
<b>D2033N</b>	Gatekeeper mutation; confers resistance to early-generation TKIs.	Antitumor activity shown in cultured cells. Clinical case report confirms tumor reduction in a patient with this mutation.

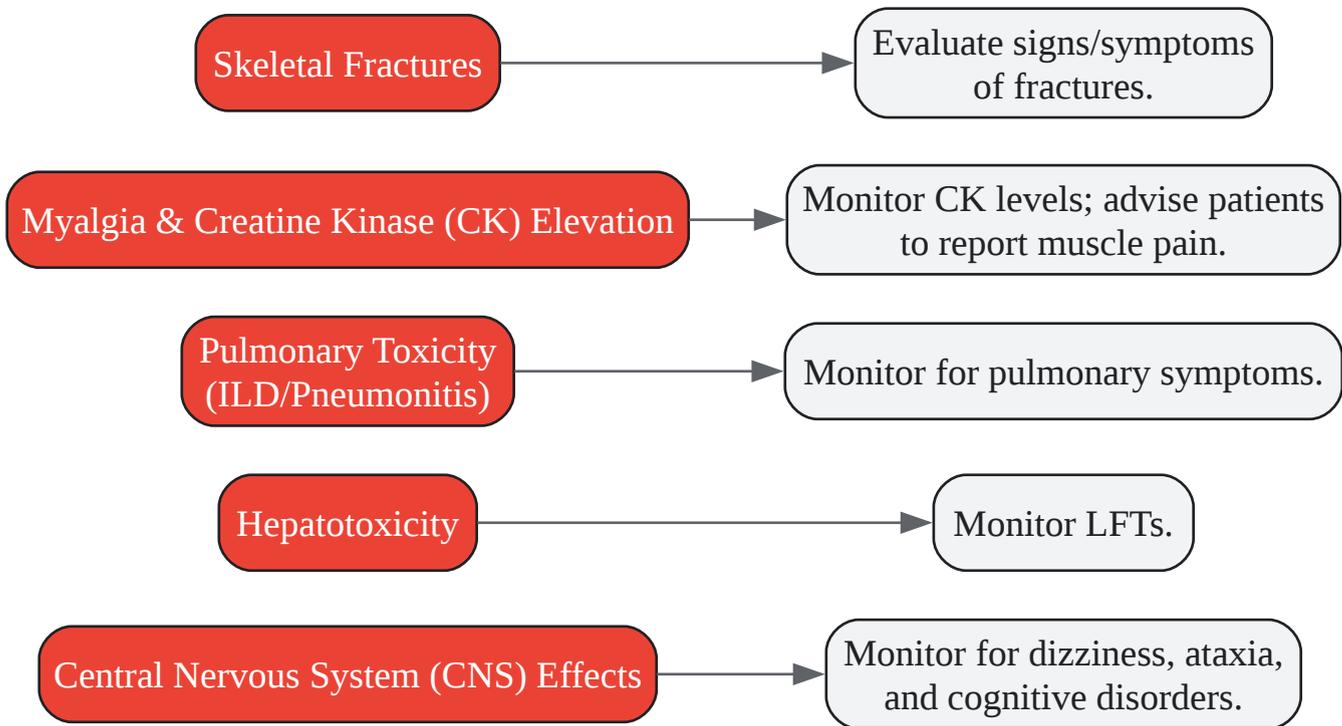
## Clinical Safety & Correlated Preclinical Insights

The clinical safety profile provides indirect insights into the drug's pharmacological effects. The most common adverse reactions (ARs) from the pooled safety population (N=426) in the TRIDENT-1 trial are listed below [4].

**Table 3: Most Common Adverse Reactions (≥10%) in Patients Taking Repotrectinib [4]**

Adverse Reaction	All Grades (%)	Grade 3 or 4 (%)
<b>Nervous System Disorders</b>		
Dizziness	65	2.8
Dysgeusia (taste distortion)	54	0
Peripheral Neuropathy	49	1.4
Ataxia (gait/balance issues)	28	0.5
Cognitive Disorders	25	0.9
<b>Gastrointestinal Disorders</b>		
Constipation	38	0.2
Nausea	20	0.7
Diarrhea	14	0.7
<b>Other</b>		
Fatigue	30	1.2
Dyspnea (shortness of breath)	30	6
Muscular Weakness	20	2

The safety-related warnings and monitoring requirements derived from clinical use are summarized below.



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*Key safety warnings and corresponding monitoring requirements from clinical management.*

## Dosage, Administration & Management

The recommended adult dosage involves a **ramp-up schedule** to manage auto-induction and early-onset adverse reactions [5] [2] [3]:

- **Cycle 1 (28 days):** 160 mg once daily for 14 days, then increase to 160 mg twice daily.
- **Subsequent cycles:** 160 mg twice daily continuously.

Dose modifications are required for managing adverse events, as outlined below.

**Table 4: Selected Dose Modification Guidelines for Adverse Reactions** [5]

Adverse Reaction	Grade	Action
CNS Effects	Intolerable Grade 2	Withhold until $\leq$ Grade 1, then resume at <b>next lower dose level</b> .
	Grade 3	Withhold until $\leq$ Grade 1, then resume at <b>next lower dose level</b> .
	Grade 4	<b>Permanently discontinue.</b>
Hepatotoxicity	ALT/AST $>3x$ ULN with bilirubin $>1.5x$ ULN	<b>Permanently discontinue.</b>
CK Elevation	CK $>5x$ ULN	Withhold until recovery to baseline or $<2.5x$ ULN, then resume at <b>same dose</b> .

## Limitations and Further Research

As noted, the search results lack formal non-clinical safety studies. To build a complete preclinical safety profile, you would need access to:

- **Regulatory submissions** from the FDA or EMA, which contain detailed non-clinical safety pharmacology, genotoxicity, and repeat-dose toxicology studies.
- **Original investigative studies** in peer-reviewed journals specifically focused on the toxicological profile of **repotrectinib** in model organisms.

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## References

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To cite this document: Smolecule. [Mechanism of Action (MoA) and Preclinical Efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541804#repotrectinib-safety-profile-preclinical>]

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